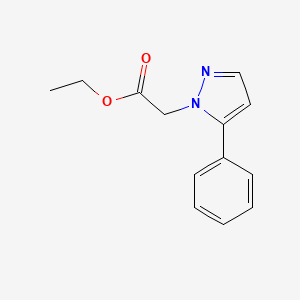

ethyl 5-phenyl-1H-pyrazole-1-acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

ethyl 2-(5-phenylpyrazol-1-yl)acetate |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-12(8-9-14-15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

InChI Key |

OKHYNAJYGHUECC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=CC=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Therapeutic Potential of Ethyl 5-Phenyl-1H-Pyrazole-1-Acetate Derivatives: A Technical Guide

Abstract The ethyl 5-phenyl-1H-pyrazole-1-acetate scaffold represents a privileged structural motif in modern medicinal chemistry, serving as both a potent bioactive pharmacophore and a versatile intermediate for diverse therapeutic agents.[1] This technical guide analyzes the structure-activity relationships (SAR), synthetic methodologies, and pharmacological mechanisms driving the development of these derivatives. We explore their dual-targeting potential in oncology (EGFR/BRAF inhibition) and inflammation (COX-2 selectivity), providing reproducible protocols for their synthesis and biological evaluation.

Introduction: The Pyrazole-1-Acetate Scaffold

The pyrazole ring is a cornerstone of pharmaceutical chemistry, present in blockbuster drugs like Celecoxib (anti-inflammatory) and Ruxolitinib (anticancer). The specific subclass of ethyl 5-phenyl-1H-pyrazole-1-acetate derivatives introduces an ester-functionalized side chain at the N1 position.

This structural modification confers three critical advantages:

-

Prodrug Capabilities: The ethyl ester moiety enhances lipophilicity, facilitating transmembrane transport before intracellular hydrolysis to the active carboxylic acid.

-

Synthetic Versatility: The acetate group serves as a "chemical handle" for generating hydrazides, amides, and oxadiazoles—motifs frequently associated with antimicrobial and antitumor activity.

-

Target Binding: The 5-phenyl group provides essential hydrophobic interactions (π-π stacking) within the binding pockets of enzymes such as Cyclooxygenase-2 (COX-2) and various protein kinases.

Chemical Synthesis & Methodology

Retrosynthetic Analysis

The construction of the ethyl 5-phenyl-1H-pyrazole-1-acetate core typically follows a convergent pathway. The pyrazole ring is first assembled via condensation, followed by regioselective N-alkylation.

Visualization: Synthetic Pathway

The following diagram outlines the critical steps for synthesizing the target scaffold from acetophenone precursors.

Caption: Convergent synthesis of ethyl 5-phenyl-1H-pyrazole-1-acetate via Claisen condensation and N-alkylation.

Detailed Protocol: N-Alkylation (The Critical Step)

Note: This protocol ensures regioselectivity at the N1 position, minimizing N2 byproducts.

Reagents:

-

5-Phenyl-1H-pyrazole derivative (1.0 eq)

-

Ethyl chloroacetate (1.2 eq)

-

Anhydrous Potassium Carbonate (

) (2.0 eq) -

Acetone or Acetonitrile (Dry solvent)

Procedure:

-

Activation: Dissolve the 5-phenyl-1H-pyrazole (10 mmol) in dry acetone (50 mL). Add anhydrous

(20 mmol) and stir at room temperature for 30 minutes to generate the pyrazolate anion. -

Alkylation: Add ethyl chloroacetate (12 mmol) dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (

for acetone) and maintain for 6–8 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). -

Work-up: Filter the hot solution to remove inorganic salts (

, unreacted carbonate). Evaporate the solvent under reduced pressure. -

Purification: The residue is often an oil that solidifies upon standing. Recrystallize from ethanol to obtain the pure ethyl 5-phenyl-1H-pyrazole-1-acetate.

Self-Validation Check:

-

1H NMR Signal: Look for the disappearance of the broad NH singlet (approx. 13.0 ppm) and the appearance of the methylene singlet (

) around 4.9–5.2 ppm, along with the characteristic ethyl ester quartet and triplet.

Pharmacological Mechanisms & Therapeutic Potential[2][3]

Anti-Inflammatory Activity (COX-2 Inhibition)

The 5-phenyl-pyrazole motif is structurally homologous to the pharmacophore of Celecoxib. The "1-acetate" side chain provides additional binding interactions at the entrance of the COX-2 active site.

-

Mechanism: The 5-phenyl group docks into the hydrophobic pocket formed by Tyr385 and Trp387. The ester carbonyl can accept hydrogen bonds from Arg120, stabilizing the inhibitor-enzyme complex.

-

Selectivity: Derivatives with bulky substituents (e.g., methoxy, chloro) on the 5-phenyl ring often show higher selectivity for COX-2 over COX-1, reducing gastric ulcerogenic side effects.

Anticancer Activity (Kinase & Tubulin Targeting)

Recent studies indicate that these derivatives act as multi-target agents.

-

EGFR/BRAF Inhibition: The pyrazole core mimics the ATP purine ring, allowing it to bind to the ATP-binding pocket of kinases like EGFR and BRAF(V600E).

-

Tubulin Polymerization: Certain derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in MCF-7 (breast) and A549 (lung) cancer lines.

Visualization: Mechanism of Action

The following diagram illustrates the dual-pathway interference (Inflammation and Proliferation) mediated by these derivatives.

Caption: Multi-target mechanism: COX-2 inhibition reduces inflammation; Tubulin/Kinase targeting induces apoptosis.

Quantitative Data Summary

The following table summarizes key biological data extracted from recent literature regarding specific substitutions on the 5-phenyl ring.

| Derivative (Substitution) | Target Assay | Activity ( | Reference |

| 5-(3,4-dimethoxyphenyl) | Anti-inflammatory (Rat Paw Edema) | >80% Inhibition (Comparable to Diclofenac) | [1] |

| 5-(4-chlorophenyl) | COX-2 Inhibition | [2] | |

| 5-phenyl (Unsubstituted) | MCF-7 (Breast Cancer) | [3] | |

| 5-(4-fluorophenyl) | BRAF V600E Kinase | [4] |

Experimental Protocol: Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Protocol)

To validate the anticancer potential of synthesized derivatives.

-

Seeding: Plate MCF-7 or A549 cells (

cells/well) in 96-well plates. Incubate for 24h at -

Treatment: Dissolve the ethyl 5-phenyl-1H-pyrazole-1-acetate derivative in DMSO. Prepare serial dilutions (0.1 – 100

) in culture medium. Add to wells (triplicate). -

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove medium. Add

DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate

using non-linear regression.

References

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2018.[2][3]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 2022.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2021.

-

Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. Organic & Biomolecular Chemistry, 2014.

-

Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E, 2008.

Sources

The Role of Ethyl 5-Phenyl-1H-Pyrazole-1-Acetate in Medicinal Chemistry: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide delves into the chemical significance and therapeutic potential of the ethyl 5-phenyl-1H-pyrazole-1-acetate scaffold. As a representative of the broader class of phenyl-pyrazole esters, this molecule serves as a cornerstone for developing novel therapeutic agents across multiple disease areas. We will explore its synthesis, derivatization, and the critical structure-activity relationships that drive its efficacy in anticancer, anti-inflammatory, and antimicrobial applications.

The Pyrazole Core: A Foundation of Pharmacological Diversity

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the pyrazole ring is a distinguished scaffold.[1][2] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets through various non-covalent interactions.[3][4] The structural rigidity of the pyrazole core, combined with the diverse chemical space accessible through substitution at its various positions, has led to its incorporation into numerous FDA-approved drugs.[1]

Derivatives of pyrazole exhibit a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][4][5][6] Within this versatile chemical family, structures incorporating both a phenyl group and an ester moiety, such as ethyl 5-phenyl-1H-pyrazole-1-acetate, represent a particularly fruitful area of investigation. The phenyl ring provides a crucial anchor for hydrophobic interactions with target proteins, while the ethyl acetate group at the N-1 position offers a key site for modulating physicochemical properties like solubility and cell permeability, or for serving as a potential prodrug handle.

Synthetic Strategies: Building the Phenyl-Pyrazole Acetate Scaffold

The construction of the pyrazole core is a well-established process in organic synthesis, with the Knorr pyrazole synthesis and its variations being the most common and robust methods.[3][7] This approach typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the ethyl 5-phenyl-1H-pyrazole-1-acetate scaffold, a multi-step synthesis is generally employed.

First, a 5-phenylpyrazole intermediate is synthesized. Subsequently, the N-1 position of the pyrazole ring, which is nucleophilic after deprotonation, is alkylated with an ethyl haloacetate to introduce the characteristic acetate side chain.

Caption: General synthetic workflow for the ethyl 5-phenyl-1H-pyrazole-1-acetate scaffold.

Exemplar Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate

While a specific protocol for ethyl 5-phenyl-1H-pyrazole-1-acetate is proprietary to individual research, the following validated procedure for a structurally related pyrazole ester illustrates the core chemical principles.[7] This method can be conceptually adapted for the synthesis of our target scaffold.

Step 1: Synthesis of Intermediate Ethyl 2,4-Dioxo-4-phenylbutanoate

-

Rationale: This step creates the necessary 1,3-dicarbonyl precursor through a Claisen condensation, which joins an ester (diethyl oxalate) and a ketone (acetophenone) to form the β-ketoester required for pyrazole synthesis.

-

Procedure: a. Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere. b. To this solution, add a mixture of diethyl oxalate and a substituted acetophenone dropwise at 0-5 °C. c. Stir the reaction mixture at room temperature for 12-16 hours. d. Quench the reaction with ice-cold dilute acid and extract the product with an organic solvent (e.g., diethyl ether). e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the intermediate butanoate derivative.

Step 2: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

-

Rationale: This is the key cyclocondensation step. Hydrazine hydrate reacts with the two carbonyl groups of the butanoate intermediate to form the pyrazole ring. Glacial acetic acid serves as both a solvent and a catalyst to facilitate the dehydration and cyclization process.

-

Procedure: a. Suspend the intermediate ethyl 2,4-dioxo-4-phenylbutanoate (15 mmol) in glacial acetic acid (10 mL). b. Add hydrazine hydrate (99%, 15 mmol) to the suspension. c. Reflux the mixture for 6-8 hours at 80-90°C, monitoring the reaction progress via Thin Layer Chromatography (TLC).[7] d. Upon completion, cool the mixture and pour it into ice water. e. Filter the resulting precipitate, wash with cold ethanol, and dry. f. Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain the purified pyrazole derivative.[7]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true value of the ethyl 5-phenyl-1H-pyrazole-1-acetate scaffold lies in its utility as a template for developing potent and selective therapeutic agents. By modifying the substituents on the phenyl ring and other positions, medicinal chemists can fine-tune the biological activity of the resulting compounds.

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in oncology, with many derivatives functioning as potent kinase inhibitors.[8][9] Kinases like BRAF, EGFR, and VEGFR are critical regulators of cell growth and proliferation, and their dysregulation is a hallmark of many cancers.[9][10]

Derivatives of phenyl-pyrazole have demonstrated significant cytotoxic effects against a range of cancer cell lines. For instance, certain 5-phenyl-1H-pyrazol derivatives have shown potent inhibitory activity against the BRAF(V600E) mutant kinase, a key driver in melanoma.[10] Similarly, pyrazole-based compounds have been developed as inhibitors of EGFR and VEGFR-2, which are crucial for tumor angiogenesis.[9]

| Compound Class | Target Cell Line | Activity (IC50) | Reference |

| 5-Phenyl-1H-pyrazol-urea derivative | WM266.4 (Melanoma) | 1.50 µM | [10] |

| Pyrazole linked Benzimidazole | A549 (Lung) | Potent Inhibition | [8] |

| Pyrazole-Indole Hybrid | HepG2 (Liver) | 6.1 µM | [11] |

| 4,5-dihydro-1H-pyrazole-1-yl acetate | MCF-7 (Breast) | 87.4% inhibition | [12] |

Causality in Design: The design of these anticancer agents often involves incorporating specific functional groups to enhance binding to the kinase active site. For example, the phenyl ring can be substituted with halogens (e.g., Br, Cl) to form halogen bonds with the protein backbone, or with hydrogen-bonding groups to interact with key amino acid residues.[10][13]

Caption: A typical workflow for in vitro anticancer screening of novel pyrazole derivatives.

Anti-inflammatory Activity

The pyrazole nucleus is famously present in celecoxib, a selective COX-2 inhibitor, highlighting the scaffold's potential in developing anti-inflammatory drugs.[2][14] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which mediate the production of inflammatory prostaglandins.[15]

Studies on pyrazole esters have revealed significant anti-inflammatory properties. For example, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[7]

| Compound (Substitution on Phenyl Ring) | Anti-inflammatory Activity (% Inhibition @ 3h) | Reference |

| 2,3-dimethoxy (2e) | 73.68% | [7] |

| 3,4-dimethoxy (2f) | 78.94% | [7] |

| 3-nitro (2h) | 68.42% | [7] |

| Diclofenac Sodium (Standard) | 84.21% | [7] |

SAR Insights: The data strongly suggests that electron-donating groups, such as dimethoxy substituents, on the phenyl ring enhance anti-inflammatory activity, bringing it close to that of the standard drug diclofenac.[7] This is likely due to favorable electronic and steric interactions within the active site of the COX enzyme.

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against both bacteria and fungi.[16][17]

A study on novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives demonstrated excellent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[16]

| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | Reference |

| 3c | 6.25 | 6.25 | [16] |

| 3f | 6.25 | 12.5 | [16] |

| 3k | 12.5 | 6.25 | [16] |

| Ceftriaxone (Standard) | 12.5 | 6.25 | [16] |

SAR Insights: The antimicrobial potency of these pyrazole esters is highly dependent on the nature of the substituent at the N-1 position. The results indicate that specific substitutions can yield compounds with potency comparable or superior to the third-generation cephalosporin, ceftriaxone.[16]

The N-1 Ethyl Acetate Moiety: A Physicochemical Modulator

The ethyl acetate group at the N-1 position is not merely a synthetic handle; it plays a crucial role in defining the drug-like properties of the molecule. This moiety directly influences several key parameters in the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a potential drug candidate.

Caption: Influence of the N-1 ethyl acetate moiety on key drug-like properties.

-

Lipophilicity and Permeability: The ester group increases the overall lipophilicity of the molecule compared to an unsubstituted pyrazole. This is critical for passive diffusion across biological membranes, such as the intestinal wall for oral absorption and the cell membrane to reach intracellular targets.

-

Hydrogen Bonding: The carbonyl oxygen of the ester is a hydrogen bond acceptor, which can be a critical interaction point for binding to the active site of a target enzyme or receptor.[3]

-

Prodrug Potential: The ethyl ester is susceptible to hydrolysis by esterase enzymes that are abundant in the blood and liver. This can release a carboxylic acid metabolite in vivo. This strategy is often used to improve the oral bioavailability of a drug; the more lipophilic ester is readily absorbed, and then it is converted to the potentially more active (or more soluble) carboxylic acid form.

Conclusion and Future Outlook

The ethyl 5-phenyl-1H-pyrazole-1-acetate scaffold and its close analogues represent a highly versatile and privileged platform in medicinal chemistry. The robustness of its synthesis and the ease of functionalization at multiple positions allow for the systematic exploration of chemical space to optimize therapeutic activity. As demonstrated, derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.

Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing novel libraries with diverse substitutions on the phenyl ring to further probe structure-activity relationships.

-

Bioisosteric Replacement: Replacing the ester moiety with other functional groups (e.g., amides, tetrazoles) to improve metabolic stability and fine-tune biological activity.

-

Mechanism of Action Studies: For promising compounds, detailed biological studies are needed to elucidate their precise mechanism of action, identify specific molecular targets, and validate their therapeutic potential in preclinical models.

By leveraging the foundational principles outlined in this guide, researchers can continue to unlock the immense therapeutic potential held within the phenyl-pyrazole scaffold.

References

- Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.

- Lesyk, R., & Zimenkovsky, B. (n.d.). Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. PMC.

- W. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

- S. (2024, April 23).

- (n.d.).

- Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.

- Carradori, S. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

- G. (2010, July 15). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

- ResearchGate. (n.d.). Structure–activity relationship of the new pyrazole derivatives.

- Chandrakantha, B., Isloor, A. M., Shetty, P., Isloor, S., Malladi, S., & Fun, H. K. (2012, September 1). Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. Medicinal Chemistry Research, 21(9), 2702-2708.

- Yogi, B. (2018, March 26). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

- Radwan, A. A., Ghorab, M. M., Alsaid, M. S., & Alanazi, F. K. (n.d.). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents.

- Abdul-Majeed, S. Z., Mahdi, M. F., & Al-Mugdadi, S. F. H. (2023, January 15).

- (n.d.).

- (n.d.). Current status of pyrazole and its biological activities. PMC.

- (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

- (n.d.). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).

- (n.d.).

- (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. PMC.

- (2023, December 9). Pyrazoles as anticancer agents: Recent advances.

- T. (2021, June 5).

- (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.

- B. (2022, May 12).

- (n.d.). Synthesis and study of antibacterial activity of some 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles.

- (2001, September 15). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)

Sources

- 1. academicstrive.com [academicstrive.com]

- 2. mdpi.com [mdpi.com]

- 3. rroij.com [rroij.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. royal-chem.com [royal-chem.com]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 13. Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 15. mdpi.com [mdpi.com]

- 16. researcher.manipal.edu [researcher.manipal.edu]

- 17. hrcak.srce.hr [hrcak.srce.hr]

Solubility profile of ethyl 5-phenyl-1H-pyrazole-1-acetate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Ethyl 5-phenyl-1H-pyrazole-1-acetate

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of ethyl 5-phenyl-1H-pyrazole-1-acetate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific experimental solubility data for this exact molecule is not extensively published, this document outlines the fundamental principles, theoretical prediction models, and detailed experimental protocols necessary for a research team to generate and interpret a complete and reliable solubility profile. By synthesizing established methodologies with theoretical insights, this guide serves as a practical framework for scientists to systematically investigate the solubility of this and similar pyrazole derivatives in a range of organic solvents.

Introduction: The Significance of Solubility

Ethyl 5-phenyl-1H-pyrazole-1-acetate belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceutical agents, demonstrating anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The title compound, featuring a phenyl ring, a pyrazole core, and an ethyl acetate moiety, possesses a structural architecture that makes it a valuable intermediate in organic synthesis.

The solubility of this compound in various organic solvents is a paramount consideration for:

-

Synthesis and Purification: Selecting appropriate solvents for reactions and recrystallization is crucial for achieving high yields and purity.[3]

-

Formulation Development: For pharmaceutical applications, solubility dictates the choice of excipients and the feasibility of different dosage forms.

-

Process Chemistry: Understanding solubility is essential for scaling up production, ensuring process efficiency, and preventing precipitation issues.

This guide provides the scientific foundation and practical steps to comprehensively characterize the solubility of ethyl 5-phenyl-1H-pyrazole-1-acetate.

Theoretical Framework: Predicting Solubility Behavior

Before undertaking experimental work, a theoretical assessment can provide valuable insights into the expected solubility profile. The principle of "like dissolves like" is the cornerstone of solubility prediction, which can be quantified using models such as Hansen Solubility Parameters (HSPs).[4]

Hansen Solubility Parameters (HSPs)

HSPs deconstruct the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from the formation of hydrogen bonds.[5]

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle posits that solutes will dissolve in solvents with similar HSPs. The distance (Ra) between a solute and a solvent in Hansen space is a measure of their compatibility. A smaller Ra indicates a higher likelihood of dissolution.[6]

Caption: The Hansen Solubility Space illustrates that a solute is most likely to dissolve in solvents located within its solubility sphere.

Anticipated Qualitative Solubility Profile

Based on the structure of ethyl 5-phenyl-1H-pyrazole-1-acetate:

-

The phenyl group contributes to van der Waals forces and π-π stacking, suggesting solubility in aromatic and non-polar solvents.

-

The pyrazole ring and the ester group introduce polarity and potential for hydrogen bonding (as an acceptor), indicating affinity for polar aprotic and moderately polar protic solvents.

Therefore, a qualitative prediction of solubility is as follows:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | High | Strong dipole-dipole interactions with the ester and pyrazole moieties. |

| Polar Protic | Ethanol, Methanol | Moderate to High | Capable of hydrogen bonding, but the bulky non-polar regions may limit it. |

| Non-Polar | Toluene, Hexane, Dichloromethane | Moderate to Low | Dispersion forces from the phenyl ring will play a role. |

| Highly Polar | Water | Very Low | The molecule is predominantly hydrophobic. |

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[7] This technique involves agitating an excess of the solid solute in the solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the solute in the saturated solution.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of ethyl 5-phenyl-1H-pyrazole-1-acetate in selected organic solvents at a controlled temperature.

Materials:

-

Ethyl 5-phenyl-1H-pyrazole-1-acetate (purity >99%)

-

Selected organic solvents (HPLC grade)

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Glass vials with PTFE-lined screw caps

-

Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

HPLC system for quantification

Procedure:

-

Preparation: Add an excess amount of ethyl 5-phenyl-1H-pyrazole-1-acetate to a pre-weighed glass vial. An amount sufficient to ensure a solid phase remains at equilibrium is critical.

-

Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7][8] Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Pre-warm the syringe to the experimental temperature to prevent precipitation. Immediately attach a syringe filter and discard the first few drops to saturate the filter material.

-

Quantification: Transfer the filtered, saturated solution into a pre-weighed volumetric flask and dilute with the appropriate mobile phase for HPLC analysis. Determine the concentration of the solute using a validated HPLC method (see Section 4).

Caption: Workflow for the Shake-Flask Method of solubility determination.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of dissolved ethyl 5-phenyl-1H-pyrazole-1-acetate due to its specificity, sensitivity, and precision.[9][10]

HPLC Method Development Protocol

Objective: To develop a robust, stability-indicating HPLC method for the quantification of ethyl 5-phenyl-1H-pyrazole-1-acetate.

Initial Conditions (to be optimized):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The choice of organic modifier and its ratio should be optimized based on the polarity of the analyte.[10]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance (determined by UV scan, likely around 254 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Development Steps:

-

Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a series of calibration standards through serial dilution.

-

Linearity: Inject the standards to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) > 0.999.

-

Specificity: Ensure that there are no interfering peaks from the solvent or potential impurities at the retention time of the analyte.

-

Optimization: Adjust the mobile phase composition to achieve a sharp, symmetrical peak with a reasonable retention time (typically 3-10 minutes). If necessary, a gradient elution can be developed.[11]

-

Validation: Perform method validation according to ICH guidelines, assessing parameters such as accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Sources

- 1. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. who.int [who.int]

- 8. bioassaysys.com [bioassaysys.com]

- 9. wjpmr.com [wjpmr.com]

- 10. asianjpr.com [asianjpr.com]

- 11. iosrphr.org [iosrphr.org]

The Pharmacological Landscape of 5-Phenyl-1H-Pyrazole-1-Acetate Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of clinically significant therapeutic agents.[4] The derivatization of the pyrazole ring at its various positions allows for the fine-tuning of its physicochemical properties and biological activities, leading to a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2][5] This guide focuses on the 5-phenyl-1H-pyrazole-1-acetate scaffold, a promising chemotype for the development of novel therapeutics. The strategic placement of a phenyl group at the 5-position and an acetate moiety at the 1-position of the pyrazole ring offers a unique combination of steric and electronic features that can be exploited for targeted drug design.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant body of research highlights the anti-inflammatory potential of pyrazole derivatives.[3][4][6] Many of these compounds exert their effects by inhibiting key enzymes in the arachidonic acid pathway, particularly cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[7] The selective inhibition of COX-2 over COX-1 is a key objective in the design of safer anti-inflammatory drugs, as COX-1 is involved in maintaining the integrity of the gastrointestinal mucosa.

The 5-phenyl-1H-pyrazole-1-acetate scaffold is anticipated to exhibit potent anti-inflammatory activity, a hypothesis supported by studies on structurally related compounds. For instance, some pyrazole derivatives have demonstrated anti-inflammatory effects comparable to or even exceeding those of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[3][4]

Mechanism of Action: COX Inhibition

The primary mechanism underlying the anti-inflammatory activity of many pyrazole-based compounds is the inhibition of COX enzymes. The pyrazole scaffold can fit into the active site of COX enzymes, particularly the more spacious active site of the inducible COX-2 isoform, and interfere with the conversion of arachidonic acid to prostaglandins.

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Quantitative Analysis of Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of representative pyrazole derivatives from various studies.

| Compound/Derivative | Assay | Activity | Reference |

| 1-Thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole | Carrageenan-induced edema | Comparable to indomethacin | [3] |

| 1,3,4-Trisubstituted pyrazole (Compound 5a) | Carrageenan-induced paw edema | ≥84.2% inhibition | [3] |

| 3,5-Diaryl pyrazole derivatives | IL-6 and TNF-α inhibition | Active | [3] |

| (4-substituted phenyl)[5-(4-substituted phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone | Rat paw edema | 37.8% to 44.5% inhibition | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.

-

Grouping and Fasting: Animals are randomly divided into control, standard, and test groups, and are fasted overnight with free access to water.

-

Compound Administration: The test compound (e.g., a 5-phenyl-1H-pyrazole-1-acetate derivative) is administered orally or intraperitoneally at a predetermined dose. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat.

-

Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrazole scaffold is a prominent feature in many anticancer agents, with derivatives showing activity against a range of cancer cell lines.[5][8] Their mechanisms of action are diverse and often involve the inhibition of protein kinases that are crucial for cancer cell growth, proliferation, and survival.[9]

Derivatives of 5-phenyl-1H-pyrazole have been investigated as potential inhibitors of key kinases in oncogenic signaling pathways, such as BRAF(V600E).[10] The acetate moiety at the 1-position can be explored for its potential to enhance solubility and cell permeability, thereby improving the overall anticancer profile.

Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by targeting the ATP-binding site of protein kinases, thereby inhibiting their catalytic activity and downstream signaling. For example, some 5-phenyl-1H-pyrazole derivatives have shown potent inhibitory activity against the BRAF(V600E) mutant, a key driver in several cancers.[10]

Caption: Inhibition of the RAF-MEK-ERK Signaling Pathway.

Quantitative Analysis of Anticancer Activity

The following table presents the in vitro anticancer activity of various pyrazole derivatives against different human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 5-phenyl-1H-pyrazole derivative (5c) | WM266.4 (Melanoma) | 1.50 | [10] |

| 5-phenyl-1H-pyrazole derivative (5c) | A375 (Melanoma) | 1.32 | [10] |

| Pyrazole carbaldehyde derivative (43) | MCF7 (Breast) | 0.25 | [8] |

| Indole-pyrazole hybrid (33) | HCT116 (Colon) | < 23.7 | [8] |

| Pyrazole-indole hybrid (7a) | HepG2 (Liver) | 6.1 | [11] |

| 4,5-dihydro-1H-pyrazole-1-yl acetate (IVc) | MCF-7 (Breast) | Comparable to Tamoxifen | [12] |

Experimental Protocol: MTT Cytotoxicity Assay

This in vitro assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a 5-phenyl-1H-pyrazole-1-acetate derivative) and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][13][14] The presence of the phenyl group and the acetate moiety in the 5-phenyl-1H-pyrazole-1-acetate scaffold can influence its lipophilicity and interaction with microbial targets.

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.

Antimicrobial Activity Profile

The following table summarizes the antimicrobial activity of some pyrazole derivatives.

| Compound/Derivative | Microorganism | Activity | Reference |

| 5-(Aryl)-3-phenyl-1H-pyrazole derivatives (4h, 4j, 4l, 4m, 4n) | E. coli, S. aureus, P. aeruginosa, A. flavus, C. albicans | Potent | [13] |

| 3-Cyclopropyl-5-(p-substituted-phenyl)-pyrazole-1-carboxamides | S. aureus, E. coli, C. albicans | Potent | [1] |

| Pyrazole with Chloro substitution | Xanthomonas Campestris, Aspergillus Niger | More efficient | [14] |

Experimental Protocol: Agar Well-Diffusion Method

This method is commonly used to screen for the antimicrobial activity of new compounds.

-

Preparation of Media: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

-

Inoculation: A standardized inoculum of the test microorganism is spread evenly over the surface of the agar plate.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well. A positive control (standard antibiotic/antifungal) and a negative control (solvent) are also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Neuroprotective Effects: Potential in Neurological Disorders

Emerging research suggests that pyrazole-based compounds may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[15][16] These compounds may exert their effects through various mechanisms, including antioxidant activity and modulation of signaling pathways involved in neuronal survival.

The 5-phenyl-1H-pyrazole-1-acetate scaffold, with its potential for antioxidant activity and ability to cross the blood-brain barrier, warrants investigation for its neuroprotective potential.

Mechanism of Action

The neuroprotective effects of pyrazole derivatives may be attributed to their ability to scavenge reactive oxygen species (ROS), reduce oxidative stress, and inhibit inflammatory processes in the brain, all of which are implicated in the pathogenesis of neurodegenerative diseases.[16]

Caption: Potential Neuroprotective Mechanisms.

Experimental Protocol: In Vitro Neurotoxicity Assay

This assay is used to evaluate the ability of a compound to protect neuronal cells from a toxic insult.

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to differentiate into a neuronal phenotype.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or amyloid-beta for an Alzheimer's disease model).

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the neurotoxin-treated control.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-phenyl-1H-pyrazole-1-acetate derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by N-alkylation.[17]

General Synthesis Scheme

Caption: General Synthetic Route for 5-Phenyl-1H-pyrazole-1-acetates.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related pyrazole derivatives, several SAR insights can be inferred for the 5-phenyl-1H-pyrazole-1-acetate scaffold:

-

Substituents on the 5-Phenyl Ring: The nature and position of substituents on the phenyl ring at the 5-position can significantly influence biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, affecting its binding to target proteins. For example, in some anticancer pyrazole derivatives, specific substitutions on the phenyl ring have been shown to enhance activity.[8]

-

The 1-Acetate Moiety: The acetate group at the N-1 position can impact the compound's solubility, metabolic stability, and ability to form hydrogen bonds. Esterification of the carboxylic acid can serve as a prodrug strategy to improve bioavailability.[7]

-

Modifications at Other Positions: While the core topic is the 5-phenyl-1H-pyrazole-1-acetate scaffold, it is worth noting that substitutions at the 3 and 4-positions of the pyrazole ring can also dramatically alter the pharmacological profile.[18]

Conclusion

The 5-phenyl-1H-pyrazole-1-acetate scaffold represents a promising framework for the development of novel therapeutic agents with a wide range of biological activities. The insights gathered from the extensive research on related pyrazole derivatives provide a strong foundation for the rational design and synthesis of new compounds with enhanced potency and selectivity. This technical guide has outlined the key pharmacological properties, potential mechanisms of action, and relevant experimental protocols to facilitate further investigation into this important class of molecules. As our understanding of the intricate roles of pyrazole derivatives in various disease states continues to grow, so too will the opportunities for translating these scientific discoveries into clinically effective treatments.

References

-

Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011). Molecules, 16(9), 7125-7135. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Pharmaceuticals, 16(8), 1145. [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega, 6(18), 12215-12232. [Link]

-

Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. (2018). Asian Journal of Chemistry, 30(11), 2451-2456. [Link]

-

Synthesis and antimicrobial activity of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones. (2025). ResearchGate. [Link]

-

Design, Synthesis and Antimicrobial, Antifungal and Anti-Inflammatory Evaluation of Some (4-Substituted Phenyl)[5 - Prime Scholars. (n.d.). [Link]

-

Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library. [Link]

-

Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. (2023). Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(4), 1-10. [Link]

-

Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Deriv. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). Journal of the Korean Chemical Society. [Link]

-

Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2020). Letters in Drug Design & Discovery, 17(9), 1152-1162. [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar. [Link]

-

Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. (2022). Records of Natural Products, 16(1), 74-81. [Link]

-

Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors. (2013). Organic & Biomolecular Chemistry, 11(37), 6329-6339. [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). Journal of Pharmacy And Bioallied Sciences. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive, 1(1), 1-16. [Link]

-

Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022). Molecules, 27(21), 7380. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 663248. [Link]

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances, 13(12), 8145-8160. [Link]

-

Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. (2013). Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-4561. [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). Letters in Drug Design & Discovery, 22(3), 360-369. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). Pharmaceuticals. [Link]

-

Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate. [Link]-activity_Relationship_Studies_of_Pyrazole-based_Heterocycles_as_Antitumor_Agents)

Sources

- 1. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicstrive.com [academicstrive.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. primescholars.com [primescholars.com]

- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 13. asianpubs.org [asianpubs.org]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. acgpubs.org [acgpubs.org]

- 16. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. scispace.com [scispace.com]

Melting point and physical characteristics of ethyl 5-phenyl-1H-pyrazole-1-acetate

This is an in-depth technical guide on the physical characteristics, synthesis, and characterization of ethyl 5-phenyl-1H-pyrazole-1-acetate .

Characterization, Synthesis, and Regioselective Analysis

Executive Summary

Ethyl 5-phenyl-1H-pyrazole-1-acetate (CAS: Not widely listed as a commodity; specific isomer) is a pivotal intermediate in the synthesis of pyrazole-based pharmacophores, particularly for p38 MAP kinase inhibitors and Factor Xa inhibitors. It is the 1,5-regioisomer formed during the alkylation of 3(5)-phenylpyrazole. Unlike its thermodynamically favored 1,3-isomer counterpart, the 1,5-isomer is sterically congested, often resulting in distinct physical properties (typically an oil or low-melting solid) and requiring specific chromatographic protocols for isolation. This guide details its physical profile, synthesis, and critical characterization data to distinguish it from the prevalent 1,3-isomer.

Chemical Identity & Physical Characteristics

| Property | Data |

| IUPAC Name | Ethyl 2-(5-phenyl-1H-pyrazol-1-yl)acetate |

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.27 g/mol |

| Physical State | Viscous Oil or Low-Melting Solid (Isomer-dependent) |

| Melting Point | Distinct from 1,3-isomer (MP: 80–82 °C). The 1,5-isomer is typically isolated as an oil or crystallizes at lower temperatures (< 50 °C). |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water. |

| Rf Value (TLC) | ~0.35 (Hexane:EtOAc 3:1) – Typically elutes after the 1,3-isomer. |

The Isomer Challenge

The alkylation of 3(5)-phenylpyrazole with ethyl bromoacetate yields a mixture of two regioisomers:

-

Ethyl 3-phenyl-1H-pyrazole-1-acetate (Major Product): Thermodynamically favored, less sterically hindered. Typically a crystalline solid (MP: ~80-82 °C).

-

Ethyl 5-phenyl-1H-pyrazole-1-acetate (Minor Product): Sterically hindered due to the proximity of the phenyl ring to the N-alkylation site. Often an oil or solidifies slowly.

Critical Note: The melting point is a key differentiator. If your isolated product melts sharply above 80°C, you likely have the 1,3-isomer, not the 5-phenyl target.

Synthesis & Regiocontrol

To obtain the 5-phenyl isomer, direct alkylation is the standard route, though it requires careful purification.

Reaction Protocol

Reagents: 3(5)-Phenyl-1H-pyrazole (1.0 eq), Ethyl bromoacetate (1.1 eq), K₂CO₂ (2.0 eq) or NaH (1.1 eq). Solvent: Acetone (reflux) or DMF (0°C to RT).

Step-by-Step Methodology:

-

Dissolution: Dissolve 3(5)-phenylpyrazole in anhydrous acetone.

-

Base Addition: Add anhydrous K₂CO₃ and stir for 30 minutes to deprotonate the pyrazole (forming the pyrazolate anion).

-

Alkylation: Add ethyl bromoacetate dropwise. The reaction is exothermic.

-

Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water. Dry organic layer over Na₂SO₄.

-

Purification (Crucial): The crude residue contains both isomers (Ratio ~3:1 favoring 1,3-isomer).

Purification Workflow (Graphviz)

Caption: Separation workflow for isolating the 5-phenyl regioisomer from the crude alkylation mixture.

Characterization & Validation

Distinguishing the 1,5-isomer from the 1,3-isomer requires NMR spectroscopy. The proximity of the phenyl ring in the 1,5-isomer induces specific shielding/deshielding effects.

¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)

| Proton Environment | 1,5-Isomer (Target) | 1,3-Isomer (Major Impurity) | Mechanistic Explanation |

| N-CH₂ (Methylene) | δ 4.70 – 4.80 ppm | δ 4.90 – 5.00 ppm | The 5-phenyl group provides a shielding effect on the N-methylene protons compared to the 3-phenyl isomer. |

| Pyrazole-H4 | δ 6.30 – 6.40 ppm | δ 6.50 – 6.60 ppm | H4 is electronically distinct depending on the adjacent phenyl substitution. |

| NOESY Correlation | N-CH₂ ↔ Ph-H(ortho) | N-CH₂ ↔ H5 (Pyrazole) | Definitive Proof: In the 1,5-isomer, the N-CH₂ group is spatially close to the phenyl ring protons. |

Mass Spectrometry

-

ESI-MS: [M+H]⁺ = 231.1

-

Fragmentation: Loss of ethyl group (M-29) and acetate moiety is common.

Applications in Drug Discovery

This specific intermediate is used to construct:

-

p38 MAP Kinase Inhibitors: The N-acetic acid moiety serves as a linker to solubilizing groups or polar pockets in the enzyme active site.

-

Factor Xa Inhibitors: Substituted pyrazoles are key scaffolds in anticoagulant research.

-

Agrochemicals: Phenylpyrazole derivatives (e.g., Fipronil analogs) often require specific regiochemistry for biological activity.

References

-

Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand.[1] Inorganica Chimica Acta.[1] Link

-

Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.[2] International Journal of Molecular Sciences.[2] Link

-

Westermeyer, A., et al. (2020). Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones.[3] Synlett.[3] Link

-

BenchChem Application Note. Chromatography conditions for separating pyrazole isomers.Link

Sources

The Phenyl-Pyrazole Core: A Scaffold of Dichotomous Discovery from Anti-inflammatory Agents to Advanced Insecticides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenyl-pyrazole nucleus represents a quintessential "privileged scaffold" in chemical biology, demonstrating remarkable versatility. Its derivatives have given rise to blockbuster pharmaceuticals and highly effective agrochemicals, following two distinct and parallel paths of discovery. This guide provides a comprehensive exploration of the history and development of phenyl-pyrazole derivatives, contrasting their evolution into selective COX-2 inhibitors for treating inflammation with their emergence as potent insecticides targeting the insect central nervous system. We will dissect the key scientific breakthroughs, structure-activity relationships (SAR), and synthetic methodologies that defined these fields, offering field-proven insights for professionals in drug and pesticide development.

The Pyrazole Nucleus: A Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (such as hydrogen bonding and π-stacking) make it an ideal building block for biologically active molecules.[2] The presence of the pyrazole nucleus in a wide array of therapeutic agents—from the anti-inflammatory drug Celecoxib to the anti-obesity drug Rimonabant—is a testament to its pharmacological potential.[2] This inherent versatility has encouraged researchers to explore its skeleton extensively, leading to discoveries across diverse fields including medicine, technology, and agriculture.[2][3][4]

The Anti-Inflammatory Trajectory: The Rise of Selective COX-2 Inhibitors

The story of phenyl-pyrazoles in medicine is inextricably linked to the quest for safer anti-inflammatory drugs.

The Pre-COX-2 Era: NSAIDs and the Gastrointestinal Dilemma

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs), many of which are based on aryl-acetic or aryl-propionic acid structures, were highly effective but carried a significant risk of gastrointestinal side effects, including ulcers and bleeding.[5] This toxicity stems from their non-selective inhibition of the cyclooxygenase (COX) enzyme, which is responsible for producing prostaglandins.[5] It was understood that while some prostaglandins mediate pain and inflammation, others are crucial for maintaining the protective lining of the stomach.[5][6]

A Paradigm Shift: The Discovery of COX-1 and COX-2

A monumental breakthrough in the early 1990s was the discovery of two distinct COX isoforms: COX-1 and COX-2.[7] COX-1 was identified as a constitutive "housekeeping" enzyme, responsible for producing the prostaglandins involved in homeostatic functions like gastric protection.[7] In contrast, COX-2 was found to be an inducible enzyme, dramatically upregulated at sites of inflammation.[7][8]

This discovery led to the formulation of the "COX-2 hypothesis" : a drug that could selectively inhibit COX-2 without affecting COX-1 would offer the same anti-inflammatory and analgesic benefits as traditional NSAIDs but with a significantly lower risk of gastrointestinal damage.[7][8]

Discovery of Celecoxib: A Phenyl-Pyrazole Solution

The race to develop a selective COX-2 inhibitor culminated in the discovery of Celecoxib by a team at the Searle division of Monsanto, led by John Talley.[7][9][10] The team designed a molecule based on a 1,5-diarylpyrazole scaffold. The key to its selectivity lies in its structure. The active site of the COX-2 enzyme contains a larger, more accommodating side pocket compared to COX-1, due to a single amino acid difference (valine in COX-2 vs. the larger isoleucine in COX-1).[10] The bulky 4-sulfamoylphenyl group on the pyrazole ring of Celecoxib can fit into this side pocket in COX-2 but is sterically hindered from entering the active site of COX-1, thus conferring its selectivity.[8][10] Celecoxib was approved by the FDA on December 31, 1998, marking the dawn of a new class of anti-inflammatory drugs.[7][11]

Mechanism of Action: Selective COX-2 Inhibition

COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[9][12] By selectively binding to and inhibiting the COX-2 enzyme, Celecoxib blocks this pathway at sites of inflammation, thereby reducing pain and swelling with minimal impact on the protective functions of COX-1 in the gut.[6][12][13]

Beyond Celecoxib: The Case of Tepoxalin

Another notable phenyl-pyrazole derivative in the anti-inflammatory space is Tepoxalin, an NSAID approved for veterinary use.[14][15] Tepoxalin is unique in that it inhibits both COX and 5-lipoxygenase (5-LOX) enzymes, giving it a dual mechanism of action.[16] Its structure, featuring a 3-(propanamide) substituent on the pyrazole ring, represents a different evolutionary branch of this scaffold, more closely related to the classic propionic acid NSAIDs.[15][17] Though withdrawn from the US market, its development underscores the chemical tractability of the phenyl-pyrazole core for modulating inflammatory pathways.[15]

A Parallel Path in Agrochemicals: The Discovery of Fipronil

While one branch of phenyl-pyrazole research was focused on human inflammatory diseases, a completely independent line of inquiry led to a revolution in pest control.

A New Target: The Insect Nervous System

The search for novel insecticides with unique modes of action is driven by the need to manage insect resistance and improve safety profiles. The central nervous system of insects, particularly the gamma-aminobutyric acid (GABA) receptor, presented an attractive target.[18][19] GABA is the primary inhibitory neurotransmitter in insects; blocking its action leads to uncontrolled neuronal firing and death.[20]

Fipronil: A Phenyl-Pyrazole Insecticide

Fipronil, a broad-spectrum insecticide from the phenylpyrazole class, was discovered and developed by Rhône-Poulenc in the 1980s and introduced in the 1990s.[18] It proved highly effective against a wide range of pests, from fleas and ticks on pets to termites and crop pests.[19]

Mechanism of Action: GABA Receptor Antagonism

Fipronil's mode of action is the disruption of the insect central nervous system.[18] It acts as a noncompetitive antagonist, blocking the GABA-gated chloride channel.[20][21] By preventing the influx of chloride ions, which normally hyperpolarizes and "calms" the neuron, Fipronil causes hyperexcitation of the contaminated insect's nerves and muscles, leading to paralysis and death.[18][19] Crucially, Fipronil exhibits a much higher binding affinity for insect GABA receptors than for mammalian ones, which is a key factor in its selective toxicity.[18][20]

Synthetic Methodologies: Building the Phenyl-Pyrazole Core

The synthesis of substituted pyrazoles is well-established, with the Knorr pyrazole synthesis and its variations being foundational.[2] This typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Detailed Protocol: Synthesis of Celecoxib

The synthesis of Celecoxib is a classic example of pyrazole formation, proceeding in two main steps from commercially available starting materials.[22]

Experimental Protocol:

-

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (TFBD)

-

Reagents & Setup: To a solution of 4-methylacetophenone (1.0 eq) in a suitable solvent like toluene, add a strong base such as sodium methoxide (1.1 eq).

-

Reaction: Add ethyl trifluoroacetate (1.1 eq) dropwise to the mixture at room temperature.

-

Heating: Heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: After cooling, quench the reaction with an aqueous acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude TFBD intermediate can be purified by column chromatography or used directly in the next step.[22]

-

-

Step 2: Synthesis of Celecoxib

-

Reagents & Setup: Dissolve the TFBD intermediate (1.0 eq) and 4-sulfonamidophenylhydrazine hydrochloride (1.1 eq) in a suitable solvent, such as ethanol or a biphasic mixture of ethyl acetate and water.[22]

-

Reaction: Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for 2-5 hours. Monitor for the disappearance of starting materials via TLC.[7][22]

-

Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude Celecoxib can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final product.[7]

-

Conceptual Protocol: Synthesis of Fipronil

The commercial synthesis of Fipronil is a multi-step process that involves the initial formation of the substituted phenylhydrazine, construction of the pyrazole core, and subsequent chemical modifications. A key and often final step is the controlled oxidation of the trifluoromethylthio (-SCF₃) group to the trifluoromethylsulfinyl (-SOCF₃) group, which is critical for its insecticidal activity.[23][24]

Experimental Protocol (Oxidation Step):

-

Reagents & Setup: Dissolve the precursor, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole, in a suitable solvent system, such as trichloroacetic acid and chlorobenzene.[24][25]

-

Oxidation: Cool the mixture (e.g., to 15-20°C) and add a controlled amount of an oxidizing agent, such as hydrogen peroxide (50% aq.), dropwise.[24][25]

-

Reaction: Stir the reaction mass for an extended period (e.g., 20-24 hours) at a controlled temperature. Monitor the conversion by HPLC or TLC.

-

Workup & Purification: Quench the reaction with a reducing agent (e.g., sodium sulfite solution) and neutralize. The product, Fipronil, can then be extracted with an organic solvent, washed, and purified by recrystallization or column chromatography to achieve high purity.[24][25]

Data Summary & Comparative Analysis

The divergent evolution of phenyl-pyrazole derivatives is best summarized by comparing the key products of each discovery path.

| Feature | Celecoxib | Tepoxalin | Fipronil |

| Primary Use | Human Anti-inflammatory[14] | Veterinary Anti-inflammatory[15] | Broad-Spectrum Insecticide[18] |

| Biological Target | Cyclooxygenase-2 (COX-2)[13] | Cyclooxygenase (COX) & 5-Lipoxygenase (LOX)[16] | GABA-gated Chloride Channels[20] |

| Mechanism of Action | Selective Enzyme Inhibition[12] | Dual Enzyme Inhibition[16] | Noncompetitive Channel Antagonism[18] |

| Physiological Effect | Reduction of Pain & Inflammation[26] | Reduction of Pain & Inflammation[15] | CNS Hyperexcitation, Paralysis, Death[19] |

| Key Structural Group | 4-Sulfamoylphenyl | N-hydroxy-N-methylpropanamide | 4-Trifluoromethylsulfinyl |

Conclusion and Future Perspectives

The history of phenyl-pyrazole acetic acid derivatives and their structural cousins is a powerful illustration of how a single chemical scaffold can be tailored to interact with vastly different biological targets. The journey from the rational design of Celecoxib, based on the nuanced understanding of COX enzyme structures, to the discovery of Fipronil's potent neurotoxicity in insects, highlights the blend of hypothesis-driven research and serendipitous discovery that propels chemical science.

The story is far from over. The phenyl-pyrazole core continues to be explored for new applications, with recent studies investigating its potential as anti-HIV, anticancer, and herbicidal agents.[27][28][29][30] This enduring relevance solidifies the phenyl-pyrazole's status as a truly privileged structure, promising future innovations in both medicine and agriculture.

References

-

Fipronil - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

-

Khalid, K., Smaail, R., Youssef, R., Jamal, T., Yahia, N. M., & Faiz, A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

-

What are COX-2 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Available from: [Link]

-

Pyrazole, Synthesis and Biological Activity. (n.d.). SlideShare. Retrieved February 28, 2026, from [Link]

-

Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol. (2019, May 26). U.OSU. Available from: [Link]

-

Fipronil Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved February 28, 2026, from [Link]

-

Mor, S., Khatri, M., Punia, R., Nagoria, S., & Sindhu, S. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-778. Available from: [Link]

-

Al-Ostath, A., Abushiba, A., El-Faham, A., & de la Torre, B. G. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 3058. Available from: [Link]

-

Rani, M., & Mohanty, P. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 653-659. Available from: [Link]

-

Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

-

Doshi, J., & Patel, P. (2025, January 15). COX Inhibitors. In StatPearls. StatPearls Publishing. Available from: [Link]

-

What You Should Know About COX-2 Inhibitors. (n.d.). Podiatry Today. Retrieved February 28, 2026, from [Link]

-

Cadogan, M. (2024, July 14). COX II Inhibitors. Life in the Fast Lane. Available from: [Link]

-

Zhao, X., Huang, J., & Akabas, M. H. (2008). The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. British Journal of Pharmacology, 153(3), 562-572. Available from: [Link]

-

Hainzl, D., & Casida, J. E. (1998). Synthesis of fipronil sulfide, an active metabolite, from the parent insecticide fipronil. Journal of Agricultural and Food Chemistry, 46(7), 2863-2865. Available from: [Link]

-

Mode of action of fipronil. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

-

Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. International Journal of Drug Development and Research, 3(4), 183-196. Available from: [Link]

-

A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. (2025, August 6). ScienceDirect. Available from: [Link]

-

Moreau, E., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

-

Celecoxib History. (2023, June 18). News-Medical.net. Available from: [Link]

-

Wang, Y., et al. (2020). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure & Dynamics, 38(9), 2582-2591. Available from: [Link]

-

Al-Ghorbani, M., & Chebil, A. (2014). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 981-1004. Available from: [Link]

-

Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

-

Bekhit, A. A., et al. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Archiv der Pharmazie, 347(1), 35-50. Available from: [Link]

-

Atef, H., Mohamed, M. F. A., Hassan, H. A., & Abuo-Rahma, G. E. A. (2021). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Journal of Molecular Structure, 1224, 129035. Available from: [Link]

-

Fipronil (Ref: BAS 350l). (n.d.). AERU, University of Hertfordshire. Retrieved February 28, 2026, from [Link]

-

Celecoxib - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

-

Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024, June 13). ACS Omega. Available from: [Link]

-

Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. (2013, August 15). Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-4561. Available from: [Link]

- Process for synthesis of fipronil. (n.d.). Google Patents.

-

A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026, January 23). Journal of Chemical Education. Available from: [Link]

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 23). Molecules. Available from: [Link]

-

Synthesis of fipronil using a coupling reaction. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]